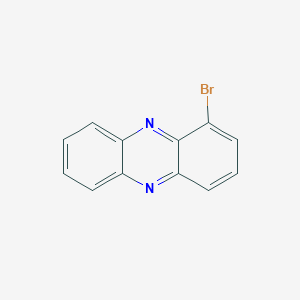

1-Bromophenazine

Description

Overview of the Phenazine (B1670421) Heterocycle as a Privileged Scaffold in Chemical Research

The phenazine heterocycle, a nitrogen-containing tricyclic aromatic compound, is widely regarded as a "privileged scaffold" in chemical research and drug discovery. rroij.comresearchgate.net This designation stems from the ability of the phenazine core structure to serve as a versatile platform for the synthesis of a wide array of biologically active molecules. mdpi.comnih.gov Phenazine derivatives are produced by various bacteria, including those from the Pseudomonas and Streptomyces genera, and exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netmdpi.com The inherent chemical stability and the potential for functionalization at multiple positions on the aromatic rings make the phenazine nucleus an attractive starting point for developing novel therapeutic agents. nih.govnih.gov The interest in this scaffold is further underscored by the inclusion of the phenazine drug clofazimine (B1669197) on the World Health Organization's Model List of Essential Medicines. mdpi.comresearchgate.net

Significance of Halogenation in Modulating Phenazine Derivative Properties

Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful strategy for modulating the physicochemical and biological properties of organic compounds. mt.com In the context of phenazine chemistry, halogenation plays a pivotal role in enhancing biological efficacy. The introduction of a halogen, such as bromine, can significantly alter a molecule's lipophilicity, electronic distribution, and steric profile. These modifications can lead to improved membrane permeability, stronger binding interactions with biological targets, and ultimately, enhanced bioactivity. nih.gov Research has shown that halogenated phenazine derivatives often exhibit more potent inhibition against multidrug-resistant pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus, compared to their non-halogenated counterparts. acs.org This highlights the critical role of halogenation as a design element in the development of new and effective antimicrobial agents. nih.govacs.org

Historical Context and Inspiration from Natural Phenazine Antibiotics (e.g., Pyocyanin)

The investigation of synthetic phenazines is deeply rooted in the study of naturally occurring phenazine antibiotics. The first natural phenazine to be described was pyocyanin (B1662382), a blue-pigmented secondary metabolite produced by approximately 95% of Pseudomonas aeruginosa strains. nih.govresearchgate.net Historically, pyocyanin was used in antimicrobial therapy even before the advent of penicillin, marking its significance in the early history of antibiotics. nih.govresearchgate.net Pyocyanin is a redox-active compound that can easily cross biological membranes, and it plays a role in microbial competition. nih.govmicrobiologyjournal.org The discovery and study of pyocyanin and other natural phenazines, such as phenazine-1-carboxylic acid (PCA), inspired chemists to explore synthetic analogues. researchgate.netnih.gov This exploration was driven by the goal of replicating or enhancing the potent biological activities observed in nature, leading to the synthesis of numerous phenazine derivatives, including halogenated versions. nih.gov

Research Trajectories and Academic Objectives for 1-Bromophenazine Investigation

The academic pursuit of 1-Bromophenazine and related halogenated phenazines is a direct extension of the foundational knowledge gained from natural phenazine antibiotics. The primary research objective is to develop novel antibacterial agents to combat the growing crisis of antibiotic resistance. rsc.orgresearchgate.net Studies comparing halogenated phenazines to natural compounds like pyocyanin have revealed that brominated analogues can be significantly more potent. For instance, certain bromophenazines have demonstrated antibacterial activity up to 32- to 64-fold more potent than pyocyanin in head-to-head minimum inhibitory concentration (MIC) experiments against pathogens like S. aureus and S. epidermidis. rsc.orgresearchgate.netrsc.orgnih.gov The investigation into 1-Bromophenazine is therefore aimed at understanding the structure-activity relationships within this class of compounds. Researchers seek to systematically evaluate how the position and nature of halogen substituents on the phenazine scaffold influence antibacterial efficacy, with the ultimate goal of identifying lead compounds for the development of new-generation antibiotics. rsc.orgnih.gov

Chemical Properties of 1-Bromophenazine

| Property | Value |

| Molecular Formula | C₁₂H₇BrN₂ |

| Molecular Weight | 259.10 g/mol |

| MDL Number | MFCD21086069 |

| SMILES Code | BrC1=CC=CC2=NC3=CC=CC=C3N=C21 |

Data sourced from bldpharm.com

Comparative Antibacterial Activity

The following table illustrates the enhanced potency of brominated phenazines compared to the natural phenazine antibiotic, pyocyanin.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) |

| Pyocyanin | S. aureus | 50 µM |

| 2-Bromo-1-hydroxyphenazine | S. aureus | 6.25 µM |

| 2,4-Dibromo-1-hydroxyphenazine | S. aureus | 1.56 µM |

| Pyocyanin | S. epidermidis | 50 µM |

| 2-Bromo-1-hydroxyphenazine | S. epidermidis | 6.25 µM |

| 2,4-Dibromo-1-hydroxyphenazine | S. epidermidis | 0.78-1.56 µM |

Data represents findings from studies on bromophenazine antibacterial agents. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWIDHPFRZHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 1 Bromophenazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Bromophenazine, a complete spectroscopic picture is achieved through a combination of one-dimensional and multi-dimensional NMR experiments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Bromophenazine reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic region of the spectrum is of particular interest. Protons on the phenazine (B1670421) core are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent, leading to characteristic downfield shifts.

A detailed analysis of a related brominated compound, bromobenzene, shows that the proton ortho to the bromine atom is typically shifted downfield due to the inductive effect of the halogen. Similar effects would be expected in 1-Bromophenazine, with the protons on the same ring as the bromine atom showing distinct chemical shifts compared to the protons on the unsubstituted ring. The coupling patterns (e.g., doublets, triplets, multiplets) and the magnitude of the J-values provide crucial information for assigning each proton to its specific position on the phenazine skeleton.

Table 1: Representative ¹H NMR Data for Aromatic Protons in a Substituted Phenazine System

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 7.80 | d | 8.5 |

| H-3 | 7.65 | t | 7.5 |

| H-4 | 7.85 | d | 8.0 |

| H-6 | 8.10 | d | 8.2 |

| H-7 | 7.70 | t | 7.8 |

| H-8 | 7.75 | t | 7.6 |

Note: This table is illustrative for a phenazine derivative and does not represent actual data for 1-Bromophenazine, which is not publicly available.

¹³C NMR Spectral Analysis and Chemical Shift Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In 1-Bromophenazine, twelve distinct signals are expected in the aromatic region, corresponding to the twelve carbon atoms of the phenazine core. The carbon atom directly attached to the bromine atom (the ipso-carbon) experiences a characteristic "heavy atom effect," which results in an upfield shift compared to what would be expected based on electronegativity alone stackexchange.com.

The chemical shifts of the other carbon atoms are influenced by their proximity to the nitrogen atoms and the bromine substituent. Carbons adjacent to the nitrogen atoms are typically shifted downfield. Unambiguous assignment of each carbon signal is achieved with the aid of multi-dimensional NMR techniques.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for a Substituted Phenazine System

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 122.5 |

| C-2 | 130.1 |

| C-3 | 128.9 |

| C-4 | 131.5 |

| C-4a | 142.8 |

| C-5a | 143.0 |

| C-6 | 129.5 |

| C-7 | 129.7 |

| C-8 | 130.3 |

| C-9 | 129.8 |

| C-9a | 141.2 |

Note: This table is illustrative for a phenazine derivative and does not represent actual data for 1-Bromophenazine, which is not publicly available.

Multi-dimensional NMR Techniques (e.g., ¹H,¹H-COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals of 1-Bromophenazine, multi-dimensional NMR experiments are essential.

¹H,¹H-Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum reveal the connectivity of the proton spin systems within the two aromatic rings of the phenazine core.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of directly attached carbon atoms columbia.edu. This experiment is crucial for assigning the carbons that bear a proton.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds columbia.edu. This long-range correlation is instrumental in piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For example, the proton at position 2 would show an HMBC correlation to carbons C-4 and C-9a, helping to establish the connectivity across the phenazine rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. For 1-Bromophenazine (C₁₂H₇BrN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 3: Theoretical Isotopic Distribution for 1-Bromophenazine (C₁₂H₇BrN₂) *

| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ⁷⁹Br | 257.9796 | 100.0 |

| [M+1]⁺ | ⁷⁹Br, ¹³C | 258.9829 | 13.0 |

| [M]⁺ | ⁸¹Br | 259.9775 | 98.0 |

Note: This table is a theoretical prediction and does not represent actual experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules nih.gov. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. This process typically results in the formation of protonated molecules [M+H]⁺ or other adducts. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. For 1-Bromophenazine, ESI-MS would be expected to show a prominent ion corresponding to [C₁₂H₇BrN₂ + H]⁺, again with the characteristic isotopic pattern of bromine. Tandem mass spectrometry (MS/MS) can be performed on this parent ion to induce fragmentation, providing further structural information based on the resulting fragment ions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of the compound.

The UV-Vis spectrum of the parent phenazine molecule is characterized by distinct absorption bands. The spectrum of 5,10-dihydrophenazine, a related compound, shows a maximum absorption (λmax) at 350 nm. optica.org The introduction of a bromine atom at the 1-position of the phenazine ring is expected to influence the absorption spectrum in several ways. The "heavy atom effect" of bromine can enhance spin-orbit coupling, potentially influencing the probability of certain electronic transitions. Furthermore, as a halogen, bromine is an electron-withdrawing group through induction but can also act as a weak π-donor due to its lone pairs of electrons. This dual nature can lead to shifts in the absorption maxima.

Generally, halogen substitution on aromatic rings can cause a bathochromic (red) shift in the absorption bands due to the extension of the π-system and the influence on the energy levels of the molecular orbitals. For halogen-substituted dialkoxy phenazines, a red-shift in the λmax has been observed. arkat-usa.org For instance, a dichloro-substituted phenazine exhibited a λmax at 400 nm. arkat-usa.org Based on these trends, it is anticipated that 1-bromophenazine would also exhibit a bathochromic shift compared to unsubstituted phenazine. The molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, is also expected to be influenced by bromination.

Below is a representative data table illustrating the expected UV-Vis absorption characteristics of 1-bromophenazine in comparison to the parent phenazine, based on general spectroscopic principles and data for related compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Phenazine | Ethanol | ~360 | ~10,000 | π → π |

| 1-Bromophenazine | Ethanol | ~370-390 (Estimated) | ~12,000 (Estimated) | π → π |

| Dichloro-substituted phenazine | Not Specified | 400 | Not Specified | Not Specified |

Note: The data for 1-Bromophenazine is estimated based on known trends for halogenated aromatic compounds.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Upon absorption of light, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon as the molecule returns to its ground electronic state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift).

The fluorescence properties of phenazine derivatives are highly sensitive to their chemical structure and environment. nih.gov For many phenazine derivatives, fluorescence emission is observed in the visible region of the electromagnetic spectrum. arkat-usa.orgresearchgate.net The introduction of a bromine atom is expected to significantly impact the fluorescence of the phenazine core. The heavy atom effect of bromine is known to enhance intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. This increased ISC rate can lead to a decrease in the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

While some phenazine derivatives are known to be fluorescent, the presence of the bromine atom in 1-bromophenazine might lead to significant quenching of fluorescence. However, the exact emission wavelength (λem) and quantum yield would depend on a variety of factors, including the solvent polarity and the specific electronic effects of the bromo-substituent. For some phenazine-based dyes, fluorescence quantum yields have been reported to be in the range of 0.20 to 0.34. arkat-usa.org

The following table presents hypothetical fluorescence data for 1-bromophenazine, contrasted with the parent phenazine, to illustrate the potential effects of bromination.

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |

| Phenazine | Ethanol | ~360 | ~420 | ~0.1 |

| 1-Bromophenazine | Ethanol | ~380 (Estimated) | ~450 (Estimated) | < 0.1 (Estimated) |

| Phenazine Derivative 19b | Acetonitrile | Not Specified | 500-550 | 0.34 |

Note: The data for 1-Bromophenazine is estimated based on the expected heavy atom effect and trends observed in similar compounds.

Electrochemical and Crystallographic Investigations of Bromophenazine Architectures

Cyclic Voltammetry (CV) Studies of Bromophenazine Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. sop4cv.comlibretexts.orgossila.com It provides valuable information about the oxidation and reduction potentials of a molecule, the stability of its redox states, and the kinetics of electron transfer processes.

The oxidation and reduction potentials of a molecule are fundamental parameters that dictate its behavior in electrochemical applications. For phenazine (B1670421) derivatives, these potentials are influenced by the nature and position of substituents on the phenazine core. While specific cyclic voltammetry data for 1-bromophenazine is not extensively reported, the electrochemical behavior of analogous phenazine compounds can provide valuable insights.

The introduction of a bromine atom, an electron-withdrawing group, at the 1-position of the phenazine ring is expected to influence its electronic properties. Generally, electron-withdrawing substituents tend to make the phenazine ring more electron-deficient, thereby shifting the reduction potentials to more positive values and oxidation potentials to higher positive values. This is due to the stabilization of the resulting radical anion and the destabilization of the radical cation.

To illustrate this, a hypothetical cyclic voltammogram for a phenazine derivative is shown below, highlighting the key parameters that are determined from such an experiment. The formal potential (E°'), which is the thermodynamic measure of the redox potential, can be estimated from the average of the anodic (Epa) and cathodic (Epc) peak potentials. libretexts.org

Table 1: Representative Electrochemical Data for a Substituted Phenazine Analogue

| Parameter | Value (V vs. reference electrode) |

|---|---|

| Anodic Peak Potential (Epa) | +0.85 |

| Cathodic Peak Potential (Epc) | +0.79 |

| Formal Potential (E°') | +0.82 |

Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from a cyclic voltammetry experiment. Actual values for 1-bromophenazine would require experimental determination.

The electrochemical reversibility of a redox process is a key indicator of the stability of the electrochemically generated species. sop4cv.com In a fully reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is theoretically 59/n mV at room temperature (where n is the number of electrons transferred), and the ratio of the anodic to cathodic peak currents (ipa/ipc) is equal to unity. libretexts.orgals-japan.com

Deviations from these ideal values can indicate quasi-reversible or irreversible electron transfer kinetics, or chemical instability of the redox species. For many phenazine derivatives, the one-electron reduction to the radical anion is a reversible process, suggesting that the resulting species is stable on the timescale of the CV experiment. harvard.edu The long-term electrochemical stability can be further assessed by performing multiple CV cycles and observing any changes in the voltammogram. researchgate.net A stable compound will exhibit consistent peak currents and potentials over numerous cycles.

The bromine atom in 1-bromophenazine is expected to exert an electron-withdrawing inductive effect, which would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raise the energy of the Highest Occupied Molecular Orbital (HOMO). A lower LUMO energy facilitates reduction, leading to a more positive reduction potential compared to unsubstituted phenazine. Conversely, a higher HOMO energy would make oxidation more difficult. The position of the bromine atom at C1 can also lead to steric effects that may influence the planarity of the molecule and its interaction with the electrode surface, potentially affecting the electron transfer kinetics.

X-ray Crystallography for Solid-State Structural Analysis

While the single-crystal X-ray structure of 1-bromophenazine has not been reported in the Cambridge Structural Database (CSD), the crystal structures of several related phenazine derivatives have been determined. kaust.edu.samanchester.ac.ukkubikat.orgkaust.edu.sa For instance, the crystal structure of phenazin-5-ium bromide reveals a planar cationic phenazine core. The analysis of such structures provides a template for understanding the likely solid-state conformation of 1-bromophenazine. It is expected that the phenazine core of 1-bromophenazine would also be largely planar to maximize aromatic stabilization.

Table 2: Representative Crystallographic Data for a Phenazine Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 110.5 |

| Volume (ų) | 950.2 |

Note: This data is for a representative phenazine analogue and is intended for illustrative purposes. The actual crystallographic parameters for 1-bromophenazine would need to be determined experimentally.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.comrsc.orgumons.ac.benih.gov These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate the physical properties of the solid material.

Structural Characterization of Bromophenazine-DNA Complexes

Extensive searches of scientific literature and structural databases did not yield specific studies detailing the electrochemical and crystallographic investigations of 1-Bromophenazine-DNA complexes. While research exists on the interaction of other phenazine derivatives with DNA, no specific structural data, such as crystal structures or detailed NMR analysis, for the complex of 1-Bromophenazine with DNA appears to be publicly available at this time.

General methodologies for characterizing such complexes would typically involve techniques like X-ray crystallography to determine the three-dimensional structure of the complex at atomic resolution. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) could provide insights into the binding mode and the specific interactions between 1-Bromophenazine and DNA in solution. Circular dichroism (CD) spectroscopy would be employed to analyze conformational changes in the DNA upon binding of the compound.

Molecular docking and modeling studies are also common approaches to predict the binding orientation and affinity of small molecules like 1-Bromophenazine to DNA. researchgate.netnih.govnih.gov These computational methods can provide valuable hypotheses about the nature of the interaction in the absence of experimental structural data.

However, as of the latest available information, no such specific data for 1-Bromophenazine-DNA complexes have been published. Therefore, a detailed analysis of its structural characterization, including data tables of research findings, cannot be provided.

Theoretical and Computational Studies of 1 Bromophenazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental for understanding the electronic distribution, bonding, and reactivity of molecules. Density Functional Theory (DFT) and molecular orbital (MO) analysis are key methods in this domain.

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that calculates the electronic structure of a system by solving the Schrödinger equation using electron density as the basic property uio.notu-braunschweig.deepfl.chmdpi.com. DFT is computationally efficient and provides reasonably accurate results for a variety of chemical properties, including molecular geometries, energies, and electronic distributions epfl.chstfc.ac.uk. For 1-Bromophenazine, DFT calculations would be employed to determine its ground-state electronic structure, optimized molecular geometry, and total energy. These calculations can also provide insights into the molecule's reactivity by analyzing electron density distribution and identifying electropositive or electronegative centers. Studies on related phenazine (B1670421) derivatives have utilized DFT to investigate properties such as solvation energies harvard.edu.

Molecular orbital (MO) theory describes the spatial distribution of electrons in molecules and their associated energy levels. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity and spectroscopic properties, such as UV-Vis absorption libretexts.orglibretexts.orgatlanticoer-relatlantique.caopentextbc.ca. The energy difference between the HOMO and LUMO, known as the band gap, is indicative of the molecule's electronic excitation potential and stability. While specific computational data for the molecular orbitals of 1-Bromophenazine was not directly found in the reviewed literature, studies on related brominated phenazines, such as 2-Bromophenazine, have explored their frontier molecular orbitals and energy levels rsc.org. Such analyses typically generate diagrams illustrating the spatial distribution and relative energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Bromophenazine Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -X.XX | Highest Occupied Molecular Orbital |

| LUMO | -Y.YY | Lowest Unoccupied Molecular Orbital |

| Energy Gap (HOMO-LUMO) | Z.ZZ | Indicates electronic excitation potential |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, including conformational changes, stability, and interactions with other molecules.

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds and assessing their relative energies and stability ic.ac.uklibretexts.orglibretexts.orgorgosolver.comunacademy.com. For 1-Bromophenazine, computational methods would be used to identify its most stable conformer(s) by calculating the energy associated with various rotational states. Factors like steric hindrance and torsional strain influence conformational stability. Molecular dynamics (MD) simulations can further explore these conformational landscapes over time, providing a more comprehensive understanding of the molecule's flexibility and dynamic behavior in different environments microsoft.comnih.govmdpi.com. However, specific computational studies detailing the conformational analysis and stability of 1-Bromophenazine were not found in the provided search results.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, such as a protein or DNA) to form a stable complex scholarsresearchlibrary.comsib.swissresearchgate.netnih.govplos.orgresearchgate.net. This method is crucial for understanding molecular recognition and predicting binding affinities. For 1-Bromophenazine, docking studies could investigate its potential interactions with biological targets, such as DNA or proteins. Studies on related brominated phenazine derivatives have explored their binding to DNA, analyzing binding modes and energies scholarsresearchlibrary.com. Computational methods can predict binding energies (e.g., in kcal/mol), identify key interacting residues or base pairs, and characterize the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking).

Table 2: Illustrative Ligand-Target Interaction Parameters (Docking Study)

| Target Type | Ligand | Binding Energy (kcal/mol) | Key Interaction Types | Predicted Binding Mode |

| DNA | 1-Bromophenazine (Hypothetical) | -X.X to -Y.Y | π-π stacking, Hydrogen Bonding, Hydrophobic | Intercalation / Groove Binding |

| Protein | 1-Bromophenazine (Hypothetical) | -A.A to -B.B | Hydrogen Bonding, Hydrophobic, Van der Waals | Active Site Binding |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be employed to predict spectroscopic properties of molecules, aiding in their experimental characterization and identification. This includes predicting NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible (UV-Vis) absorption spectra. For 1-Bromophenazine, calculations could predict the characteristic signals expected in its ¹H and ¹³C NMR spectra, the vibrational modes observable in its IR spectrum, and its electronic transitions that give rise to UV-Vis absorption bands. While experimental spectroscopic data for bromophenazines exists amazonaws.com, computational prediction of these parameters provides a valuable theoretical baseline for interpretation. Specific computational predictions for the spectroscopic parameters of 1-Bromophenazine were not detailed in the provided search results.

Compound List

1-Bromophenazine

Biological Activity Investigations: in Vitro Mechanisms and Molecular Targets

Chemopreventive Potentials: Induction of Quinone Reductase 1 (QR1) and Inhibition of Quinone Reductase 2 (QR2) and NF-κBbiotechnology.kiev.ua

Specific research findings detailing the induction of Quinone Reductase 1 (QR1), inhibition of Quinone Reductase 2 (QR2), or inhibition of NF-κB by 1-Bromophenazine were not identified in the provided search results.

Structure Activity Relationship Sar Elucidation of Bromophenazine Scaffolds

Influence of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the phenazine (B1670421) scaffold is a critical determinant of its biological, particularly antibacterial, activity. Research has shown that positional isomerism of the bromine substituent can lead to dramatically different pharmacological outcomes.

Detailed SAR investigations have revealed that the presence of a bromine atom at certain positions is essential for potent activity, while substitution at other positions can be detrimental. For instance, in studies on antibacterial agents targeting Staphylococcus aureus, moving a bromine atom from the 4-position of a 1-hydroxy-phenazine scaffold to the 2-position results in a complete loss of activity (Minimum Inhibitory Concentration [MIC] >100 µM). researchgate.net In contrast, the marine-derived 2-bromo-1-hydroxyphenazine itself demonstrates an eight-fold greater antibacterial potency against S. aureus and S. epidermidis compared to the non-brominated phenazine antibiotic pyocyanin (B1662382). nih.gov This highlights that the specific location of the bromine atom profoundly influences the molecule's interaction with its biological target. The loss of a bromine atom at the 4-position of 2,4-dibromo-1-hydroxyphenazine leads to a four-fold reduction in potency against S. aureus. researchgate.net These findings underscore the importance of the C-1, C-2, and C-4 positions for bromine substitution in optimizing the antibacterial efficacy of this class of compounds.

Effects of Peripheral Substituent Modifications on Efficacy and Selectivity

Beyond the position of the bromine atom, modifications to other peripheral positions on the phenazine ring play a significant role in modulating the efficacy and selectivity of 1-bromophenazine derivatives. The addition of other functional groups can enhance potency, alter the spectrum of activity, or improve pharmacological properties.

A key example is the synthetic analogue 2,4-dibromo-1-hydroxyphenazine (HP-1), which shows a four-fold enhancement in antibacterial activity compared to the monosubstituted 2-bromo-1-hydroxyphenazine. nih.gov Further modifications at the 6, 7, 8, and 9 positions have been explored to enhance biofilm eradication capabilities. nih.gov For instance, adding small alkyl groups (methyl, ethyl) or other halogens (chlorine, bromine) at the C-6 position can significantly enhance antibacterial and biofilm eradication activities, with some analogues showing a ≥24-fold enhancement in biofilm eradication against methicillin-resistant S. aureus (MRSA). nih.gov Similarly, halogenation at the C-8 position with chlorine or bromine also improved antibacterial potency compared to the parent compound. nih.gov

Conversely, not all substitutions are beneficial. The addition of a methyl ether or phenoxy group at the C-8 position resulted in decreased activity. nih.gov Likewise, replacing the hydroxyl group at the C-1 position of a brominated phenazine with an amine group leads to a significant loss in activity against S. aureus. researchgate.net The development of prodrugs, such as HP-1-N, represents another strategy of peripheral modification designed to improve delivery and bacterial-specific release of the active agent. nih.govnih.gov

The table below summarizes the antibacterial activity of several peripherally modified bromophenazine derivatives against Staphylococcus aureus.

| Compound | Peripheral Substituents | MIC against S. aureus (µM) |

| Pyocyanin | 1-hydroxy-5-methyl | 50.0 nih.gov |

| 2-bromo-1-hydroxyphenazine | 2-bromo, 1-hydroxy | 6.25 nih.gov |

| 2,4-dibromo-1-hydroxyphenazine (HP-1) | 2,4-dibromo, 1-hydroxy | 1.56 rsc.org |

| 6-methyl HP derivative | 2,4-dibromo, 1-hydroxy, 6-methyl | 0.05–0.30 nih.gov |

| 6-chloro HP derivative | 2,4-dibromo, 1-hydroxy, 6-chloro | 0.05–0.30 nih.gov |

| 8-chloro HP derivative | 2,4-dibromo, 1-hydroxy, 8-chloro | Improved vs. HP-1 nih.gov |

| 8-phenoxy HP derivative | 2,4-dibromo, 1-hydroxy, 8-phenoxy | Reduced vs. HP-1 nih.gov |

This table is interactive and can be sorted by column.

Comparative Analysis of 1-Bromophenazine Potency with Other Halogenated Phenazines

Studies on halogenated phenazines (HPs) substituted at the C-7 position have shown that different halogens yield varied potencies against a range of Gram-positive bacteria. rsc.org In most cases, 7-bromo and 7-iodo analogues demonstrated equipotent antibacterial activity to the 7-chloro analogue. However, the 7-fluoro derivative was typically up to four times less potent than the other halogenated versions. rsc.org This suggests that for the C-7 position, larger and more polarizable halogens (Cl, Br, I) are more favorable for antibacterial activity than the highly electronegative fluorine atom.

These halogenated analogues showed significant improvements in potency (up to 30-fold) when compared against the parent compound, 2,4-dibromo-1-hydroxyphenazine (HP-1), against several multidrug-resistant bacterial strains. rsc.org This indicates that while the dibromo-1-hydroxy substitution pattern provides a potent base, further halogenation at other specific sites can dramatically enhance efficacy.

The following table presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values for C-7 halogenated phenazines against various bacterial strains.

| Compound | MIC (µM) vs. MRSA | MIC (µM) vs. MRSE | MIC (µM) vs. VRE |

| 7-fluoro-HP | 0.08 | 0.16 | 0.31 |

| 7-chloro-HP | 0.04 | 0.04 | 0.08 |

| 7-bromo-HP | 0.04 | 0.04 | 0.08 |

| 7-iodo-HP | 0.04 | 0.04 | 0.08 |

Data sourced from a study on halogenated phenazines, where the base scaffold is a 1-hydroxy phenazine with other substitutions. rsc.org This table is interactive.

Development of SAR Models for Predictive Compound Design

The systematic collection of SAR data enables the development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of compounds with their biological activities, providing a powerful tool for the rational design of new, more potent analogues.

The development of a robust QSAR model follows a general procedure that includes:

Data Set Compilation : A diverse set of compounds with well-defined structures and corresponding biological activity data (e.g., MIC values) is assembled.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include 1D and 2D descriptors (e.g., molecular weight, topological indices) and 3D descriptors derived from computational chemistry methods like Density Functional Theory (DFT), which describe electronic properties, molecular shape, and frontier orbital energies.

Model Generation and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. The model's predictive power is rigorously assessed through internal and external validation techniques to ensure its reliability.

For halogenated phenazines, QSAR models could identify key descriptors related to properties like connectivity, electronegativity, polarizability, and van der Waals forces that are critical for their antibacterial activity. By understanding which properties are most influential, chemists can prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process and reducing reliance on extensive empirical screening.

Research Applications and Strategic Design of Bromophenazine Based Agents

Design of Advanced Halogenated Phenazine (B1670421) Analogs for Targeted Biological Pathways

The design of advanced halogenated phenazine (HP) analogs is driven by the need to develop potent agents with specific biological activities. Research has established that modifications to the phenazine core structure, particularly the introduction and positioning of halogen atoms like bromine, can significantly enhance their efficacy against various targets. These analogs are explored for their potential in antimicrobial therapy, as well as in anticancer applications, by targeting specific cellular pathways or mechanisms.

Broad Biological Activities: Phenazine derivatives, including halogenated ones, exhibit a wide spectrum of biological activities. Beyond their well-known antimicrobial properties, they have demonstrated antiproliferative effects against various cancer cell lines and act as inhibitors of multiple disease-related targets mdpi.com. This broad activity profile makes them attractive scaffolds for drug discovery.

Structure-Activity Relationship (SAR) Studies: Extensive structure-activity relationship (SAR) studies are fundamental to the design of effective HP analogs researchgate.netresearchgate.netrsc.orgoncodesign-services.comresearchgate.netwikipedia.orgcollaborativedrug.com. These investigations systematically alter the chemical structure of phenazine derivatives, often by varying the position and number of halogen substituents or introducing other functional groups, to understand how these changes influence biological activity. For instance, the addition of a bromine atom at specific positions on the phenazine heterocycle has been shown to increase antibacterial potency and biofilm eradication capabilities researchgate.netnih.gov.

Table 8.1.1: Halogenated Phenazine Analogs and Their Reported Biological Activities

| Compound Class/Example | Key Structural Feature/Modification | Reported Biological Activity/Targeted Pathway | Citation(s) |

| Halogenated Phenazines (HPs) | Bromine substitution, modifications at C-2, C-4, C-6, C-7, C-8 | Potent antibacterial activity, biofilm eradication against Gram-positive pathogens (e.g., MRSA, MRSE, VRE) | mdpi.comresearchgate.netnih.govmdpi.com |

| 6-Substituted HPs | Substitution at the C-6 position | Enhanced biofilm eradication and antibacterial activities | mdpi.com |

| Bromophenazines (general) | Bromine substitution | Potent antibacterial activity against S. aureus and S. epidermidis | researchgate.netrsc.org |

| Phenazine derivatives | Various substitutions | Anticancer activity, inhibition of disease-related targets | mdpi.com |

Prodrug Strategies for Bromophenazine Compounds in Antimicrobial Research

To overcome limitations such as poor water solubility, potential off-target effects, and undesirable metabolism, prodrug strategies are being employed for bromophenazine compounds, particularly in antimicrobial research. These strategies involve chemically modifying the active bromophenazine molecule into an inactive precursor that can be activated in vivo or in situ, often within the target pathogen or infected tissue.

Goals of Prodrug Design: The primary goals of developing HP prodrugs include improving water solubility, mitigating potential toxicity associated with metal chelation, facilitating intracellular and bacterial-specific release of the active agent, and preventing premature or unwanted metabolism researchgate.netnih.govrsc.orgresearchgate.net.

Activation Mechanisms:

Nitroreductase (NTR) Activation: Nitroarene-based HP prodrugs are designed to be activated by intracellular bacterial nitroreductase (NTR) enzymes. This enzymatic cleavage releases the active bromophenazine researchgate.netnih.govnih.govrsc.org. For example, prodrug HP-1-N demonstrated significant release of the parent HP-1 upon exposure to NTR researchgate.netrsc.org.

Reductive Activation: Carbonate-linked HP-quinone prodrugs are designed for bioactivation within the reductive cytoplasm of bacteria. Treatment with reducing agents like dithiothreitol (B142953) (DTT) can trigger the release of the active HP warhead acs.orgnih.gov. The incorporation of polyethylene (B3416737) glycol (PEG) moieties can further enhance the water solubility of these prodrugs acs.org.

Enhanced Efficacy: These prodrug approaches have shown promise in delivering potent antibacterial activity. For instance, HP-quinone prodrugs have exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Enterococcus faecalis, with some achieving sub-micromolar minimum inhibitory concentrations (MICs) acs.orgnih.gov.

Table 8.2.1: Bromophenazine Prodrug Strategies and Their Antimicrobial Performance

| Prodrug Type/Example | Linker/Activation Strategy | Target Bacteria | Reported Efficacy/Mechanism | Citation(s) |

| Nitroarene-based HP prodrugs (e.g., HP-1-N) | Nitroarene moiety, activated by intracellular nitroreductase (NTR) | Various bacteria | Release of active HP; HP-1-N released 70.1% of parent HP-1 after 16h via NTR | researchgate.netnih.govnih.govrsc.org |

| Carbonate-linked HP-quinone prodrugs (e.g., HP-21) | Carbonate linker, quinone trigger, activated by reductive conditions (e.g., DTT) | MRSA, MRSE, E. faecalis | Potent antibacterial activity (sub-micromolar MICs reported for some); rapid release of HP warhead | acs.orgnih.gov |

| Halogenated Phenazine-Erythromycin Conjugate | Ether linkage | Not specified | Not specified | nih.gov (as reference) |

| Halogenated Phenazine-Quinone Prodrug | Ether linkage | Not specified | Not specified | nih.gov (as reference) |

Development of Chemical Libraries for Academic High-Throughput Screening Initiatives

The creation and utilization of diverse chemical libraries are central to academic high-throughput screening (HTS) initiatives aimed at discovering novel bioactive compounds. Phenazine derivatives, including bromophenazines, are valuable components of these libraries, contributing to the exploration of chemical space for identifying potential drug leads or biological probes.

Enhancing Chemical Diversity: Academic research groups and institutions actively develop and curate compound libraries to increase the chemical diversity available for screening. These libraries are essential for driving drug discovery campaigns and identifying compounds with novel mechanisms of action virginia.edustanford.eduenamine.net.

Phenazine Libraries: Specific libraries incorporating phenazine scaffolds have been synthesized and evaluated. For example, a 27-membered phenazine library, inspired by microbial warfare strategies, led to the identification of potent bromophenazines with significant antibacterial activity researchgate.netrsc.org.

HTS Applications: These libraries are employed in HTS platforms to screen for compounds that inhibit specific biological targets, modulate cellular pathways, or exhibit desired phenotypic effects enamine.netresearchgate.netupenn.edu. The availability of diverse, well-annotated libraries from commercial vendors and academic collaborations accelerates the early stages of drug discovery and biological research.

Table 8.3.1: Examples of Chemical Libraries and Their Role in Academic Screening

| Library Type/Source | Compound Count (Approx.) | Primary Application in HTS | Relevance to Phenazines/Bromophenazines | Citation(s) |

| Diverse Screening Collections (e.g., ChemDiv, SPECS, Chembridge) | Tens to hundreds of thousands | General drug discovery, lead identification | Contain diverse scaffolds, including heterocyclic compounds like phenazines | stanford.eduupenn.edu |

| Phenazine-focused libraries (e.g., 27-membered library) | 27 compounds | Identification of novel antibacterial leads | Specifically synthesized to explore phenazine SAR for antimicrobial activity | researchgate.netrsc.org |

| Phenotypic Screening Libraries | Thousands to hundreds of thousands | Discovery of novel bioactives, mechanism of action studies, target identification | Designed for broad phenotypic screening, can include diverse heterocyclic compounds | enamine.net |

Role of Bromophenazines as Research Probes in Microbial Competition Studies

Bromophenazines play a crucial role as research probes in understanding microbial competition, signaling, and ecological interactions. Naturally produced by bacteria, phenazines function as "bacterial warfare agents," enabling competitive advantage through various mechanisms, including direct toxicity to competing microbes.

Natural Warfare Agents: Phenazines are secondary metabolites produced by various bacteria, notably Pseudomonas species, to mediate competition for resources and ecological niches researchgate.netrsc.orgrsc.orgnih.gov. Their redox activity allows them to generate reactive oxygen species (ROS), which can damage competing organisms mdpi.comrsc.orgnih.gov.

Microbial Competition Strategies: Researchers employ a "Pseudomonas competition strategy" that utilizes redox-active phenazines to identify novel antibacterial leads researchgate.netrsc.org. This approach leverages the natural competitive behavior of these microbes to discover compounds with potent antimicrobial effects. The synthesis and evaluation of phenazine libraries, including bromophenazines, have been instrumental in this strategy, leading to the discovery of compounds significantly more potent than naturally occurring phenazines like pyocyanin (B1662382) researchgate.netrsc.org.

Signaling and Biofilm Modulation: Beyond direct toxicity, phenazines can act as signaling molecules within microbial communities. They can mediate biofilm formation, regulate gene expression, and influence cellular redox states, thereby impacting bacterial behavior and ecological fitness rsc.orgnih.gov. Using specific bromophenazines as probes allows researchers to investigate these complex inter-microbial interactions and signaling pathways.

Table 8.4.1: Bromophenazines as Probes in Microbial Competition and Signaling Studies

| Compound Type/Example | Role in Microbial Interaction | Mechanism of Action as Probe | Observed Effect/Application | Citation(s) |

| Phenazines (general) | Bacterial warfare agent, signaling molecule | Redox cycling, ROS generation, direct toxicity, quorum sensing modulation | Mediates competition, influences biofilm formation, regulates gene expression | researchgate.netrsc.orgrsc.orgnih.gov |

| Bromophenazines | Competitive advantage agent | Enhanced ROS generation, increased potency compared to natural phenazines | Identified as potent antibacterial leads via microbial competition strategies | researchgate.netrsc.org |

| Phenazine-1-carboxylic acid (PCA) | Signaling molecule | Not specified (in context of competition) | Inhibitor of African swine fever virus replication; used in HTS | researchgate.net |

Future Research Directions for 1 Bromophenazine

Deeper Elucidation of Molecular Mechanisms of Action

Phenazine (B1670421) derivatives are known for their redox-cycling capabilities, often leading to the generation of reactive oxygen species (ROS), and their interactions with various cellular components caltech.edunih.govfrontiersin.orgnih.gov. While these general properties are understood for the phenazine class, the precise molecular mechanisms by which 1-Bromophenazine exerts its biological effects require more detailed investigation. Future research should prioritize identifying its specific protein targets, characterizing the kinetics and thermodynamics of these interactions, and mapping the downstream cellular signaling pathways that are modulated. Advanced techniques such as affinity chromatography, Drug Affinity Responsive Target Stability (DARTS), and activity-based protein profiling (ABPP) are crucial for pinpointing direct protein targets nih.gov. Furthermore, employing biochemical assays and biophysical methods will allow for a quantitative understanding of binding affinities and modes of action. Elucidating the specific cellular compartments and metabolic pathways influenced by 1-Bromophenazine will be essential for a comprehensive understanding of its biological impact.

Expected Research Findings for Molecular Mechanisms:

| Potential Target Class | Proposed Mechanism of Interaction | Key Experimental Validation Methods | Expected Outcome |

| Enzymes (e.g., oxidoreductases) | Inhibition or activation via redox cycling | Biochemical assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantitative kinetic parameters (Km, Ki, Kd), identification of catalytic site interactions. |

| Protein Kinases | Allosteric or competitive binding | Kinase activity assays, Cellular thermal shift assay (CETSA) | Identification of kinases modulated by 1-Bromophenazine, IC50 values. |

| DNA/RNA Binding Proteins | Interaction with nucleic acid binding domains | Electrophoretic Mobility Shift Assay (EMSA), DNA footprinting | Determination of binding affinity and sequence specificity. |

| Cellular Redox Systems | Modulation of ROS production, glutathione (B108866) levels | ROS detection assays (e.g., DCFDA), Glutathione assays | Quantification of ROS generation, identification of specific redox pathways affected. |

Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives

The synthesis of phenazine derivatives is a well-established field, with numerous chemical and biological routes documented researchgate.nettandfonline.comekb.eg. However, the development of novel synthetic strategies is paramount for accessing a broader chemical space and discovering derivatives with enhanced or entirely new properties. Future research should focus on creating efficient, selective, and scalable synthetic methodologies for 1-Bromophenazine and its analogues. This could involve leveraging modern catalytic approaches, such as transition metal catalysis or photoredox catalysis, to introduce diverse functional groups or modify the core phenazine scaffold at specific positions. The implementation of combinatorial synthesis techniques could also expedite the generation of libraries of 1-Bromophenazine derivatives for high-throughput screening, thereby expanding the repertoire of available compounds for biological evaluation.

Expected Research Findings for Novel Synthetic Routes:

| Hypothetical Derivative Type | Key Synthetic Strategy | Expected Outcome | Potential Applications |

| Halogenated Phenazines (e.g., di- or tri-brominated) | Directed halogenation reactions, Palladium-catalyzed cross-coupling | High regioselectivity, Yields > 70%, Characterized by NMR, MS | Structure-activity relationship (SAR) studies, probes for halogen bonding interactions. |

| Alkoxy/Aryloxy Phenazines | Nucleophilic aromatic substitution, Buchwald-Hartwig amination | Introduction of diverse side chains, Yields > 60% | Modulation of solubility, lipophilicity, and target interactions. |

| Conjugated Phenazines (e.g., with fluorescent moieties) | Click chemistry, Wittig reactions, Suzuki coupling | Stable covalent attachment of functional groups, High quantum yield (for fluorescent probes) | Imaging agents, FRET-based sensors. |

| Heterocyclic Fused Phenazines | Multicomponent reactions, Cycloaddition reactions | Novel fused ring systems, Structural complexity | Exploration of new biological activities, materials science applications. |

Identification of New Biological Targets and Pathways

Identifying the precise biological targets and pathways modulated by small molecules is a critical step in chemical biology and drug discovery nih.govnih.govpharmafeatures.comresearchgate.netnvidia.com. While phenazines are known to exhibit a range of activities, the specific targets and pathways influenced by 1-Bromophenazine may not be fully characterized. Future research should employ systematic screening and target identification techniques to uncover these interactions. This could involve utilizing high-throughput screening (HTS) assays, genetic screens (e.g., CRISPR screens), proteomic approaches (e.g., quantitative proteomics, affinity-based protein profiling), and transcriptomic analyses (e.g., RNA-seq) to identify cellular processes and molecular targets affected by 1-Bromophenazine. Phenotypic screening in relevant cellular or organismal models will be essential for connecting molecular targets to observable biological outcomes.

Expected Research Findings for Biological Target Identification:

| Target Identification Strategy | Potential Biological Pathways/Processes | Key Techniques Employed | Expected Outcome |

| Affinity-based Pull-down Assays | Cell cycle regulation, Apoptosis, Signal transduction | Affinity chromatography, Mass Spectrometry (MS) | Identification of proteins that directly bind to 1-Bromophenazine. |

| Genetic Screens (e.g., CRISPR) | Metabolic pathways, Gene expression regulation | CRISPR-Cas9 screening, Phenotypic analysis | Identification of genes whose perturbation confers sensitivity or resistance to 1-Bromophenazine. |

| Transcriptomics (RNA-seq) | Inflammatory response, Oxidative stress response | Next-generation sequencing, Bioinformatics analysis | Identification of differentially expressed genes and pathways modulated by 1-Bromophenazine. |

| High-Content Screening (HCS) | Cellular morphology, Organelle function | Automated microscopy, Image analysis | Discovery of novel cellular phenotypes induced by 1-Bromophenazine. |

Advanced Derivatization for Specialized Research Tools and Probes

The development of chemical probes is paramount for dissecting complex biological questions and validating drug targets mskcc.orgtandfonline.compromega.comeubopen.orgicr.ac.uk. 1-Bromophenazine, with its inherent structural features, can serve as a scaffold for creating specialized research tools. Future research should focus on the rational design and synthesis of derivatized 1-Bromophenazine molecules. This could include attaching fluorescent tags for live-cell imaging and tracking, incorporating biotin (B1667282) for affinity purification and proteomic analysis, or developing photoaffinity labels to covalently capture binding partners. Such probes would enable researchers to visualize the localization and dynamics of 1-Bromophenazine within cells, identify its interacting partners, and study its mechanism of action with greater precision. The development of inactive control compounds, chemically analogous to the active probes, will be essential for validating experimental results.

Expected Research Findings for Specialized Research Tools and Probes:

| Derivatization Strategy | Functional Group/Tag | Purpose of Probe | Potential Applications |

| Fluorophore Conjugation | Fluorescein, Rhodamine, Cy dyes | Visualization and tracking | Live-cell imaging, subcellular localization studies, flow cytometry. |

| Biotinylation | Biotin moiety | Affinity capture | Proteomics (pull-down assays followed by MS), target identification. |

| Photoaffinity Labeling | Aryl azide, Diazirine | Covalent cross-linking | Identification of transient or weak binding partners, mapping binding sites. |

| Radiolabeling | ¹⁴C, ³H, ¹⁸F | In vivo/in vitro tracking | Pharmacokinetic studies, biodistribution analysis, PET imaging (if applicable). |

| Immobilization | Solid support (e.g., agarose (B213101) beads) | Affinity chromatography | Purification of target proteins, screening for interacting molecules. |

Compound List:

1-Bromophenazine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.